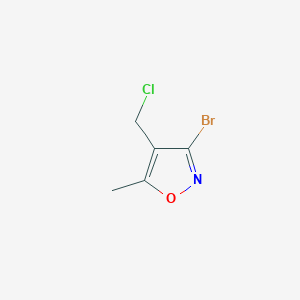
3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole” is likely a cyclic compound with a five-membered ring containing an oxygen atom and a nitrogen atom . It also has bromo, chloromethyl, and methyl substituents attached to the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “3-bromo-4-hydroxybenzoic acid methyl ester” are synthesized through bromination reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a planar structure due to the presence of the oxazole ring .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the bromo and chloromethyl groups could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents. For instance, the presence of the bromo and chloromethyl groups could affect its reactivity .Scientific Research Applications
Synthesis Methods and Reactivity
- A method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles was developed, achieving high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).
- Another study explored the synthesis of extended oxazoles using 2-(halomethyl)-4,5-diaryloxazoles as reactive scaffolds for synthetic elaboration (Patil & Luzzio, 2016).
- A solar photo-thermochemical approach was used for synthesizing 4-bromo-2,5-substituted oxazoles, demonstrating an environmentally friendlier method (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Potential in Drug Development
- Research on oxazolidinone antibacterial agents highlighted the potential of 4-substituted 1,2,3-triazoles in developing safer antibacterials, with reduced side effects compared to current options (Reck et al., 2005).
Chemical Reactivity and Derivatives
- The addition of lithiated 2-alkyl and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones was investigated, revealing insights into their chemical behavior and potential applications (Capriati, Degennaro, Florio, & Luisi, 2002).
- The preparation of 5-substituted 2-(2-alkyl/aryl-1H-imidazol-4-yl)oxazoles and thiazoles using a 5-substituted 2-(2-bromo-1,1-diethoxyethyl)oxazole synthon was described, showcasing the versatility of these compounds (Laurent & Romine, 2009).
Applications in Organic Chemistry
- The formation and reaction of various oxazoles, including the synthesis of N-substituted 2-(aminomethyl)oxazoles, were examined, contributing to a broader understanding of oxazole chemistry (Ibata & Isogami, 1989).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClNO/c1-3-4(2-7)5(6)8-9-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVHDBWVRIVROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2636671.png)
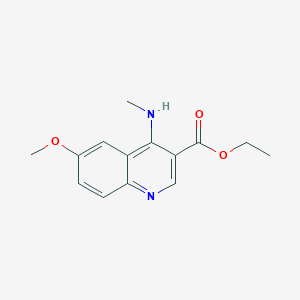
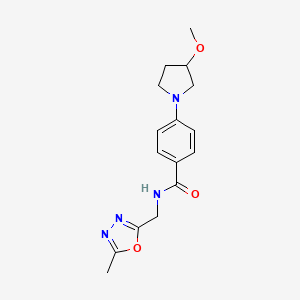
![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)
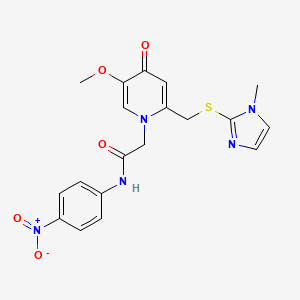
![6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2636678.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)
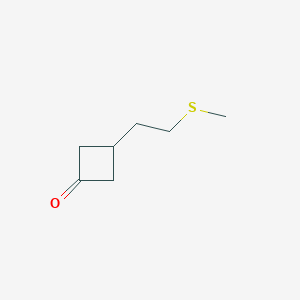
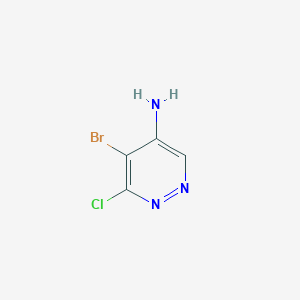
![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
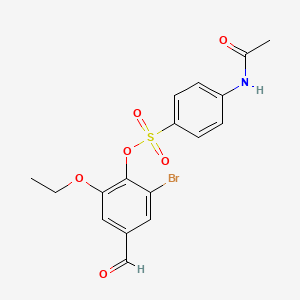
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)